1-(mesitylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide
Overview
Description
1-(mesitylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H32N2O3S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.21336406 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Piperidine Derivatives as Pharmacological Agents
Anti-Acetylcholinesterase Activity
Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity, showing promise as potent inhibitors. The introduction of bulky moieties and substituting at the nitrogen atom of benzamide in these derivatives enhanced their inhibitory activity significantly. One compound demonstrated an affinity 18,000 times greater for AChE than for BuChE, indicating potential as an antidementia agent (Sugimoto et al., 1990).
Inhibition of Thrombin
The synthesis and examination of four stereoisomers of a specific piperidine derivative revealed variations in inhibitory potency against thrombin based on the stereo-configuration of the compound. The most potent isomer exhibited significant inhibitory effects, highlighting the importance of stereochemistry in designing effective anticoagulants (Okamoto et al., 1981).
Piperidine Derivatives in Chemical Synthesis
- Synthesis of Piperidines and Related Structures: Research on the synthesis of piperidines and related structures, such as pyrrolizidines, indolizidines, and quinolizidines, by cyclization of acetylenic sulfones with beta and gamma-chloroamines, has provided new pathways for creating complex cyclic compounds. These methodologies offer valuable tools for the synthesis of natural products and pharmaceuticals (Back & Nakajima, 2000).
Piperidine Derivatives for Material and Biological Studies
- Quantum Chemical and Molecular Dynamic Simulations: The corrosion inhibition properties of piperidine derivatives on iron were investigated using quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the mechanisms of corrosion inhibition and the potential application of piperidine derivatives as corrosion inhibitors (Kaya et al., 2016).
Properties
IUPAC Name |
N-(3-methylbutyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-14(2)6-9-21-20(23)18-7-10-22(11-8-18)26(24,25)19-16(4)12-15(3)13-17(19)5/h12-14,18H,6-11H2,1-5H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRCIYYMLUKGQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NCCC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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